Home > Products > Screening Compounds P19938 > N-Phenylcarbamate paroxetine
N-Phenylcarbamate paroxetine - 253768-88-6

N-Phenylcarbamate paroxetine

Catalog Number: EVT-3256255
CAS Number: 253768-88-6
Molecular Formula: C26H24FNO5
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Phenylcarbamate paroxetine is derived from paroxetine hydrochloride, which has been used in the treatment of various psychiatric disorders, including depression and obsessive-compulsive disorder. The compound falls under the category of carbamates, which are esters or salts of carbamic acid characterized by the presence of the functional group NHCOOR-NHCOOR .

Synthesis Analysis

The synthesis of N-Phenylcarbamate paroxetine typically involves the reaction of N-methyl paroxetine with phenyl chloroformate. The process can be outlined as follows:

  1. Starting Material: N-methyl paroxetine is utilized as the starting material.
  2. Reagents: Phenyl chloroformate acts as the reagent for the carbamation process.
  3. Solvent: The reaction is conducted in an organic solvent, with toluene being preferred due to its ability to dissolve reactants effectively .
  4. Base: A base such as diisopropylethylamine is employed to facilitate the reaction .
  5. Reaction Conditions: The reaction typically occurs at low temperatures (0°C to 5°C) to minimize side reactions and ensure high yields .
  6. Isolation: After completion, the product is isolated by concentrating the organic layer under reduced pressure and purifying it through crystallization in solvents like methanol or ethanol .

This method allows for a high purity product with minimal impurities, particularly less than 0.01% of N-methyl paroxetine .

Molecular Structure Analysis

The molecular structure of N-Phenylcarbamate paroxetine features a phenyl group attached to a carbamate functional group, which in turn is linked to the paroxetine moiety. Key structural characteristics include:

  • Molecular Weight: Approximately 450.49 g/mol.
  • Functional Groups: Presence of an amine group, a phenyl group, and a carbamate linkage.
  • Stereochemistry: The compound may exhibit stereoisomerism due to chiral centers in the paroxetine structure .

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy are commonly employed for characterization, providing insights into the compound's structural integrity and purity .

Chemical Reactions Analysis

N-Phenylcarbamate paroxetine can undergo various chemical reactions:

  1. Hydrolysis: Under alkaline conditions, it can be hydrolyzed back to form paroxetine, which is significant for its therapeutic application .
  2. Decomposition: The compound may decompose under extreme conditions (high temperature or acidic environments), leading to the release of phenol and other byproducts.
  3. Reactivity with Nucleophiles: The carbamate group can react with nucleophiles, which may be exploited in further synthetic transformations .

These reactions are critical for understanding both the stability and reactivity of N-Phenylcarbamate paroxetine in pharmaceutical formulations.

Mechanism of Action

The mechanism of action for N-Phenylcarbamate paroxetine primarily involves its role as a selective serotonin reuptake inhibitor. By inhibiting the reuptake of serotonin in the synaptic cleft, it enhances serotonergic neurotransmission. This mechanism contributes to its antidepressant effects and alleviates symptoms associated with mood disorders.

Key Points:

  • Serotonin Reuptake Inhibition: By blocking serotonin transporters, it increases serotonin levels in the brain.
  • Therapeutic Effects: This action leads to improved mood and reduced anxiety symptoms.

Research indicates that derivatives like N-Phenylcarbamate paroxetine may also exhibit unique pharmacological profiles compared to their parent compounds, potentially leading to enhanced efficacy or reduced side effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Phenylcarbamate paroxetine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and toluene; limited solubility in water.
  • Melting Point: Specific melting point data may vary but generally falls within standard ranges for similar compounds.
  • Stability: Stable under normal conditions but sensitive to moisture and extreme pH levels.

These properties are essential for determining its formulation in pharmaceutical products and ensuring effective delivery methods.

Applications

N-Phenylcarbamate paroxetine has several significant applications:

  1. Pharmaceutical Development: Used as an intermediate in synthesizing more complex therapeutic agents targeting mood disorders.
  2. Research Applications: Studied for its potential effects on serotonin modulation and its implications in treating various psychiatric conditions.
  3. Quality Control: Employed in analytical chemistry for assessing purity levels in pharmaceutical formulations containing paroxetine derivatives.

The ongoing research into this compound aims to explore its full therapeutic potential while minimizing adverse effects associated with traditional SSRIs .

Introduction: Role of *N*-Phenylcarbamate Paroxetine in Paroxetine Synthesis

Nomenclature and Structural Identity of N-Phenylcarbamate Paroxetine

N-Phenylcarbamate paroxetine (CAS: 253768-88-6) is systematically named as (-)-trans-4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)-1-phenoxycarbonylpiperidine. Its molecular formula is C26H24FNO5, with a molar mass of 449.48 g/mol. Structurally, the compound features three distinct moieties:

  • A piperidine core containing the secondary amine targeted for carbamate protection.
  • The 3,4-methylenedioxyphenoxymethyl group attached at the C3 position, preserving the benzodioxol ether functionality critical for paroxetine's pharmacological activity.
  • A phenyl carbamate group (-OC(O)NC6H5) introduced at the piperidine nitrogen, serving as a protecting group for subsequent hydrolysis.

The stereochemistry at C3 and C4 positions is trans, with absolute configurations (3S,4R), mirroring the chiral centers in the final API. This precise stereochemical identity is maintained throughout the carbamation and hydrolysis steps, ensuring the production of enantiomerically pure paroxetine. The crystalline nature of this intermediate allows rigorous analytical characterization via techniques like X-ray diffraction (revealing characteristic peaks at 13.35°, 17.05°, 17.79°, 18.13°, 18.79°, 19.51°, 19.86°, 20.11°, 20.97°, 23.72°, 24.02°, 24.46°, 24.74°, 26.25°, 28.36°, 29.34°, and 30.09° 2θ) and HPLC, essential for quality control during large-scale synthesis [1] [8].

Table 1: Key Identifiers of N-Phenylcarbamate Paroxetine

PropertyValue
Systematic Name(-)-trans-4-(4-Fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)-1-phenoxycarbonylpiperidine
CAS Registry Number253768-88-6
Molecular FormulaC26H24FNO5
Molar Mass449.48 g/mol
Role in SynthesisCrystalline synthetic intermediate for paroxetine HCl
Key Stereochemistry(3S,4R)
Primary CharacterizationPXRD, HPLC, melting point

Historical Development as a Synthetic Intermediate

The evolution of N-phenylcarbamate paroxetine as a synthetic intermediate reflects significant pharmaceutical process chemistry advancements:

  • Early Challenges: Initial paroxetine synthesis (US 4,007,196) faced hurdles in direct N-demethylation, leading to racemization and low yields. The absence of a stable, crystallizable intermediate complicated impurity control, particularly for N-methylparoxetine, which required stringent limits (<0.01% in API) [1].
  • Carbamate Introduction: US 4,721,723 first documented phenyl chloroformate-mediated carbamate formation. However, this process yielded an oily residue requiring extensive purification, limiting industrial scalability [1] [7].
  • Crystallization Breakthrough: The pivotal innovation emerged with the isolation of crystalline N-phenylcarbamate paroxetine (WO2009138999A2). This involved treating the crude carbamate with isopropyl alcohol (IPA) or ethanol, producing a solid with >99% purity and <0.01% N-methylparoxetine impurity. Recrystallization from alcohols (methanol, ethanol, IPA, n-butanol) further enhanced purity, enabling impurity rejection at this stage rather than downstream [1] [7].
  • Solvent System Optimization: US20040138460A1 addressed hydrolysis bottlenecks by replacing problematic solvents like 2-methoxyethanol (prone to transesterification) with toluene/n-butanol mixtures. This system improved KOH solubility, prevented complex formation, and allowed complete hydrolysis within 8–12 hours at reflux (110°C), compared to earlier methods requiring days [2].

Table 2: Evolution of N-Phenylcarbamate Paroxetine Synthesis and Hydrolysis

Process StageEarly MethodsAdvanced Methods (Post-2000)
Carbamation SolventDichloromethane, benzeneToluene (enables direct hydrolysis reuse)
Carbamate FormOily residueCrystalline solid (isolated via IPA treatment)
Base for CarbamationTriethylamineDiisopropylethylamine (reduced side products)
Hydrolysis Solvent2-Methoxyethanol, toluene aloneToluene/n-butanol (1:2.5 v/v)
Hydrolysis Time48–72 hours8–12 hours
N-Methylparoxetine Impurity>0.5%<0.01% after crystallization

Significance in Stereoselective Pharmaceutical Manufacturing

The crystalline N-phenylcarbamate intermediate is pivotal for maintaining stereochemical integrity during paroxetine synthesis:

  • Chiral Center Preservation: The carbamate group stabilizes the piperidine nitrogen, preventing racemization at the adjacent C3 and C4 chiral centers during hydrolysis. This is critical as paroxetine's pharmacological activity resides exclusively in the (3S,4R)-enantiomer. Hydrolysis with KOH in toluene/n-butanol at 110°C proceeds without epimerization, evidenced by chiral HPLC showing >99.9% enantiomeric excess (ee) in the final API [1] [2].
  • Polymorph Control: The isolated crystalline carbamate (Polymorph Form I, characterized by PXRD) ensures uniform dissolution during hydrolysis, preventing localized high-pH zones that could degrade the benzodioxol ring. This contrasts with earlier oily carbamates that led to variable reaction kinetics and impurity generation [1].
  • Purification Leverage: Crystallization from alcohols selectively rejects impurities:
  • N-Methylparoxetine remains in the mother liquor due to higher solubility.
  • Transesterification by-products (e.g., alkyl carbamates) are excluded via crystal lattice specificity.
  • Residual phenyl chloroformate is hydrolyzed and removed during aqueous workup prior to crystallization.This purification capability reduces reliance on chromatographic methods, enhancing process viability for multi-ton scale production [1] [7].
  • Hydrolysis Efficiency: The crystalline form's consistent particle size distribution enables reproducible alkali penetration during hydrolysis. Potassium hydroxide attacks the carbamate carbonyl, generating phenyl carbamate anion, which decomposes to CO2 and aniline, while liberating paroxetine free base. The solvent system (toluene/n-butanol) dissolves both the carbamate and KOH, maintaining homogeneity and preventing the "complex mass" formation noted in pure toluene-based hydrolyses. After hydrolysis, paroxetine free base is extracted into toluene, concentrated, and crystallized as hydrochloride salt using isopropanolic HCl, yielding hemihydrate or anhydrous forms meeting pharmacopeial standards [1] [2] [7].

Table 3: PXRD Peaks Defining Crystalline N-Phenylcarbamate Paroxetine

Peak Position (2θ ±0.2°)Relative Intensity (%)Associated Polymorph Feature
13.35°42Polymorph Form I
17.05°100Polymorph Form I
17.79°68Polymorph Form I
18.13°74Polymorph Form I
18.79°56Polymorph Form I
19.51°88Polymorph Form I
19.86°63Polymorph Form I
20.11°59Polymorph Form I
23.72°37Polymorph Form I
24.46°45Polymorph Form I
26.25°31Polymorph Form I

Properties

CAS Number

253768-88-6

Product Name

N-Phenylcarbamate paroxetine

IUPAC Name

phenyl (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

Molecular Formula

C26H24FNO5

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C26H24FNO5/c27-20-8-6-18(7-9-20)23-12-13-28(26(29)33-21-4-2-1-3-5-21)15-19(23)16-30-22-10-11-24-25(14-22)32-17-31-24/h1-11,14,19,23H,12-13,15-17H2/t19-,23-/m0/s1

InChI Key

XHNUMAXRQGMHKZ-CVDCTZTESA-N

SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)C(=O)OC5=CC=CC=C5

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)C(=O)OC5=CC=CC=C5

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)C(=O)OC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.